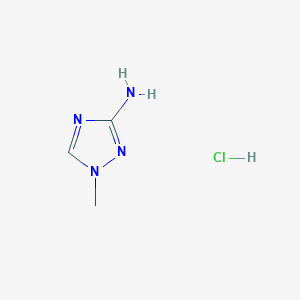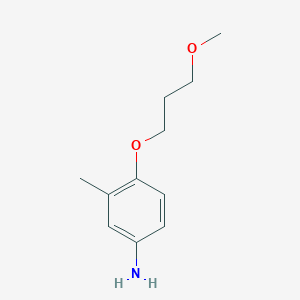
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a chloroacetamide group attached to a pyrazole ring, which is further substituted with ethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Substitution with Ethyl and Dimethyl Groups: The pyrazole ring is then alkylated with ethyl and methyl groups using appropriate alkylating agents in the presence of a base.
Introduction of the Chloroacetamide Group: The substituted pyrazole is reacted with chloroacetyl chloride in the presence of a base to form the chloroacetamide derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pyrazole ring and its substituents can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the chloroacetamide group.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring and its substituents.
Reduction Products: Reduced forms of the pyrazole ring and its substituents.
Hydrolysis Products: Carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: It may be used in the development of agrochemicals such as herbicides or fungicides.
Biological Studies: The compound can be used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Chemical Reactivity: The chloroacetamide group can react with nucleophiles, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide
- 2-Chloro-N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide
Uniqueness
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride is unique due to the presence of both the chloroacetamide group and the specific substitution pattern on the pyrazole ring. This combination of functional groups and substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O.ClH/c1-4-13-7(3)9(6(2)12-13)11-8(14)5-10;/h4-5H2,1-3H3,(H,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBSSDVXWTZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride](/img/structure/B7805795.png)


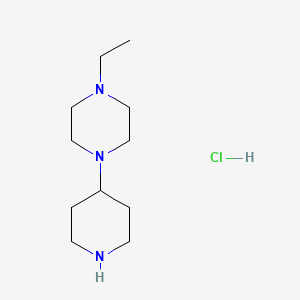
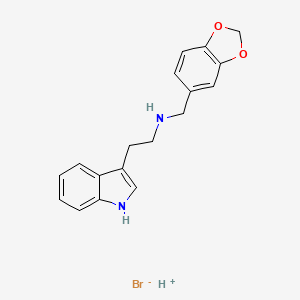
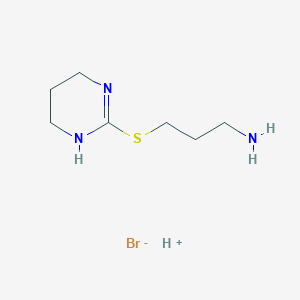

![Ethyl 2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydron;chloride](/img/structure/B7805829.png)
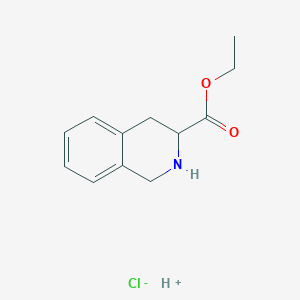

![1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride](/img/structure/B7805863.png)

